molecular formula C9H13NS B1320125 4-(Thiophen-2-yl)piperidine CAS No. 198334-38-2

4-(Thiophen-2-yl)piperidine

Cat. No. B1320125
M. Wt: 167.27 g/mol
InChI Key: SLQVNTKKWCOXKW-UHFFFAOYSA-N
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Description

The research on 4-(Thiophen-2-yl)piperidine derivatives encompasses a variety of compounds with potential applications in medicinal chemistry. These derivatives are synthesized through various chemical reactions and have been studied for their biological activities, including anxiolytic, antidepressant, antiproliferative, and antiosteoclast activities. The molecular structures of these compounds often feature a piperidine ring attached to a thiophene moiety, which is a key structural element for their biological functions .

Synthesis Analysis

The synthesis of 4-(Thiophen-2-yl)piperidine derivatives involves multiple steps, including condensation, alkylation, and cyclization reactions. For instance, novel chalcones with a thiophene and piperidine hybrid structure were synthesized by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media . Similarly, a series of piperidine ring-modified thiophene analogs were developed through alkylation and reductive amination, followed by reduction to give alcohol derivatives . The synthesis of these compounds is often optimized to improve yields and efficiency .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized by spectroscopic methods such as NMR and mass spectrometry. The piperidine rings in these compounds typically adopt chair conformations, and the thiophene rings are planar. The presence of substituents on the phenyl and thiophene rings can influence the overall conformation and properties of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 4-(Thiophen-2-yl)piperidine derivatives is diverse, with the ability to undergo further functionalization. For example, the reaction of piperidinium thiolates with iodacetamide led to the formation of carbamoylmethylthio derivatives, which could be converted to thienopyridines . Additionally, the condensation of ethyl 2-acetamido-3,5-dicarbethoxythiophene-4-acetate with o-hydroxyaldehydes in the presence of piperidine yielded fluorescent 4-(coumarin-3-yl)thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. Computational studies indicate that these compounds possess suitable physicochemical properties, drug-likeness features, and good oral bioavailability . The crystal structures of some derivatives reveal non-classical hydrogen bonding interactions and π-π interactions, which can affect their solid-state properties and potential for intermolecular interactions .

Relevant Case Studies

Several studies have evaluated the biological activities of 4-(Thiophen-2-yl)piperidine derivatives. For instance, certain derivatives exhibited anxiolytic and antidepressant-like effects in mouse models . Antiproliferative studies showed that some quinoline analogs had significant growth inhibitory effects on various human cancer cell lines . Moreover, a family of boronates with a piperidine moiety demonstrated moderate to high antiosteoclast and osteoblast activity .

Scientific Research Applications

  • Anticancer Applications

    • Field : Pharmacology
    • Application Summary : Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Methods of Application : Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner .
    • Results : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
  • Pharmacological Applications

    • Field : Pharmaceutical Industry
    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Anticancer Agents

    • Field : Oncology
    • Application Summary : Piperidine-embedded compounds have been synthesized and shown to have particularly good activity on androgen-refractory cancer cell lines (ARPC) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results indicate potential for piperidine-embedded compounds in the treatment of ARPC .
  • Electrochromic Devices

    • Field : Material Science
    • Application Summary : Tris(4-(thiophen-2-yl)phenyl)amine- and piperidine-based polymers have been used in the construction of electrochromic devices (ECDs) .
    • Methods of Application : ECDs were constructed using P(TTPA-co-DIT) (or P(TTPA-co-BDTA)) as the anodic material and PProDOT-Et2 as the cathodic material .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Cancer Treatment

    • Field : Oncology
    • Application Summary : Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner . This type of cancer has widespread metastasis to the pancreas, lungs, and lymph nodes with poor clinical treatment options .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results indicate potential for 2-amino-4-(1-piperidine) pyridine in the treatment of cancers with widespread metastasis .
  • Metal Ion Detection

    • Field : Chemistry
    • Application Summary : Di(thiophen-2-yl) substituted pyrene-pyridine compounds have been used to evaluate the selectivity of various metal ions .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results indicate potential for di(thiophen-2-yl) substituted pyrene-pyridine compounds in the detection of various metal ions .

properties

IUPAC Name

4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVNTKKWCOXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598023
Record name 4-(Thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)piperidine

CAS RN

198334-38-2
Record name 4-(2-Thienyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198334-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Thienyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FN Naghiyev, J Cisterna, AN Khalilov, AM Maharramov… - Molecules, 2020 - mdpi.com
We report an unprecedented multicomponent reaction of acetoacetanilide with malononitrile leading to a structurally novel bicyclic product (9) in a high yield. The structure has been …
Number of citations: 25 www.mdpi.com
FN Naghiyev - jomardpublishing.com
The Michael addition of benzoylacetone and ethyl-4-chloroacetoacetate to 2-(thiophene-2-carbonyl)-3-(p-tolyl) acrylonitrile was carried out. Corresponding 5-benzoyl-2-hydroxy-4-oxo-2…
Number of citations: 2 jomardpublishing.com
FN Naghiyev, VN Khrustalev… - Acta Crystallographica …, 2022 - scripts.iucr.org
The central cyclohexane ring of the title compound, C32H28N2O4, adopts a chair conformation, with puckering parameters QT = 0.618 (2) Å, θ = 176.72 (19) and φ = 290 (3). In the …
Number of citations: 1 scripts.iucr.org
JC Anderson, E Bouvier-Israel, CD Rundell, X Zhang - Tetrahedron, 2021 - Elsevier
A method for the synthesis of functionalized piperidines containing 3 contiguous stereocentres in the 2-,3- and 4- positions uses a diastereoselective nitro-Mannich to control …
Number of citations: 2 www.sciencedirect.com
FN Naghiyev - Azerbaijan Chemical Journal, 2019 - cyberleninka.ru
It was established that by the Michael addition of substituted ylidenecyanoacetamides with acetoacetanilide in methanol media and in the presence of methyl piperazine at room …
Number of citations: 3 cyberleninka.ru

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